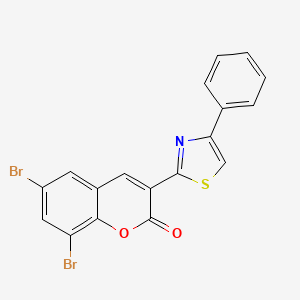![molecular formula C14H11ClFN3O2 B4722257 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide
Übersicht
Beschreibung
2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide is a chemical compound with the molecular formula C15H10ClFN4O2. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have a high affinity for certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. One of the main targets of the compound is PARP-1, a protein that is involved in DNA repair and replication. Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death in cancer cells. The compound has also been shown to inhibit the activity of other proteins such as ATR and ATM, which are involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide are related to its mechanism of action. The compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the sensitivity of cancer cells to certain chemotherapeutic agents. In addition, the compound has been shown to inhibit the activity of certain proteins that are involved in the development of drug resistance in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the role of these proteins in cancer development and progression. However, one limitation of the compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. Another direction is to study its effects on different types of cancer cells and to identify biomarkers that can predict its effectiveness in individual patients. Additionally, further research is needed to understand the long-term effects of the compound on normal cells and tissues.
Wissenschaftliche Forschungsanwendungen
2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells. For example, it has been shown to inhibit the activity of PARP-1, a protein that is involved in DNA repair and replication. Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-8-5-6-12(10(16)7-8)19-14(21)18-11-4-2-1-3-9(11)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLDDLNSWYYDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)

![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)

![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4722212.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)

![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4722223.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4722230.png)
![1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4722242.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)